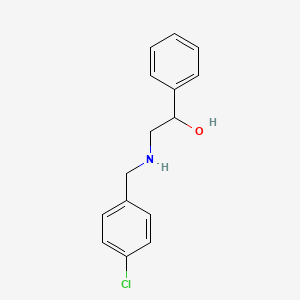

2-((4-Chlorobenzyl)amino)-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Chlorobenzyl)amino)-1-phenylethanol, also known as 4-chlorobenzyl-1-phenylethanolamine or 4-chlorobenzyl-1-phenylethanamine, is a novel compound synthesized in the laboratory. It is a derivative of the amino acid phenylalanine, and is composed of a phenyl ring and an amine group. This compound has been studied extensively for its potential applications in scientific research and laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis

Research has explored enantioselective synthesis methods for compounds related to "2-((4-Chlorobenzyl)amino)-1-phenylethanol". Tanielyan et al. (2006) developed two enantioselective syntheses for 2-amino-1-phenylethanol, highlighting its significance in asymmetric synthesis. One method involves an enantioselective oxazaborolidine-catalyzed reduction, while the other uses a chiral ruthenium complex in conjunction with an optically active amine, demonstrating high yields and enantioselectivity (Tanielyan et al., 2006). Similarly, Prabagaran and Sundararajan (2002) utilized a derivative as a chiral ligand in asymmetric Michael addition reactions, showcasing its effectiveness in catalysis (Prabagaran & Sundararajan, 2002).

Metabolic Engineering

Kang et al. (2014) explored the metabolic engineering of Escherichia coli for producing 2-phenylethanol from renewable glucose. They constructed a synthetic pathway, demonstrating the potential of bioengineering in producing aromatic alcohols from glucose, which may relate to derivatives of "this compound" (Kang et al., 2014).

Spectroscopic Studies

Subashini and Periandy (2016) conducted a comprehensive spectroscopic study on (R)-2-Amino-1-Phenylethanol, involving FT-IR, FT-Raman, NMR, and UV analysis. Their research offers insights into the structural and electronic properties of aminoalcohols, which could extend to the study of "this compound" (Subashini & Periandy, 2016).

Synthesis and Biological Activity

Gasparyan et al. (2015) synthesized 1-(4-Substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, demonstrating their potential as adenosine deaminase inhibitors. This research hints at the biological activity of structurally similar compounds, possibly including "this compound" (Gasparyan et al., 2015).

UV-Curing Applications

Arsu (2002) investigated the use of a compound similar to "this compound" as a synergist in UV-curing applications, reducing oxygen inhibition effects and acting as an effective synergist for photoinitiators. This showcases the compound's potential in industrial applications (Arsu, 2002).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHORQFAGKZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B2799877.png)

![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)